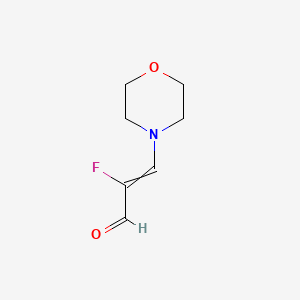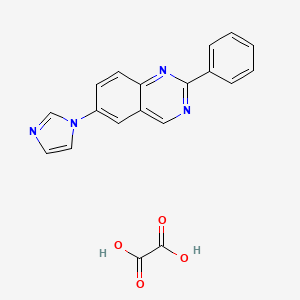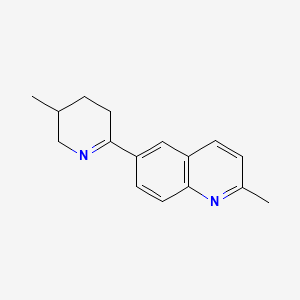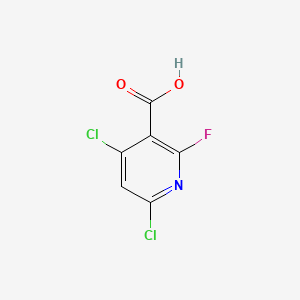![molecular formula C10H13BrN2O3 B13934214 Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate is a chemical compound with the molecular formula C10H13BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method involves the following steps:
Bromination: A pyridine derivative is brominated using bromine or a brominating agent under controlled conditions.
Esterification: The brominated pyridine is then esterified using methanol and a suitable catalyst.
Amination: The esterified product is reacted with 2-methoxyethylamine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-2-methoxypyridinecarboxylate
- Methyl 2-bromo-5-methoxybenzoate
- 2-Bromoethyl methyl ether
Uniqueness
Methyl 5-bromo-2-[(2-methoxyethyl)amino]-3-pyridinecarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C10H13BrN2O3 |
|---|---|
Peso molecular |
289.13 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-(2-methoxyethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-4-3-12-9-8(10(14)16-2)5-7(11)6-13-9/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
RBAWHYZKUMJEHV-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=C(C=N1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


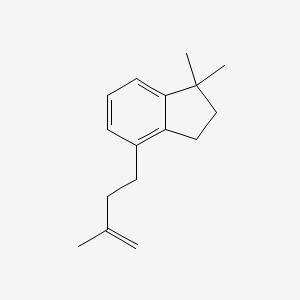
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

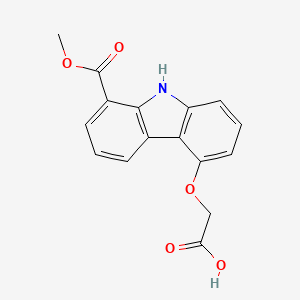
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
